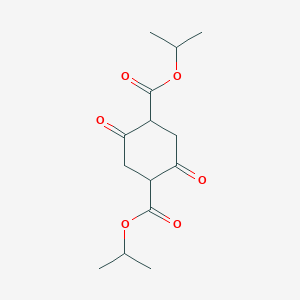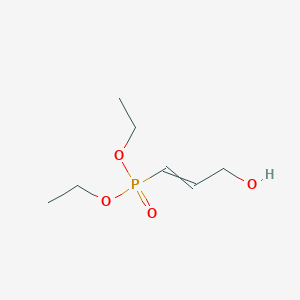
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyprop-1-en-1-yl moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The phosphonate group can be substituted with various nucleophiles, such as O, S, N, and C nucleophiles, under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Triflic anhydride is used for chemoselective activation, enabling flexible substitution with a broad range of nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, phosphonates can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition is often due to the strong binding affinity of the phosphonate group to the active site of the enzyme .
Comparación Con Compuestos Similares
- Diethyl phosphonate
- Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate
Comparison: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is unique due to its hydroxyprop-1-en-1-yl moiety, which imparts distinct reactivity and stability compared to other phosphonates. Its enhanced resistance to hydrolysis and ability to undergo diverse chemical reactions make it a valuable compound in various applications.
Propiedades
Número CAS |
41491-42-3 |
|---|---|
Fórmula molecular |
C7H15O4P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylprop-2-en-1-ol |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7-8H,3-4,6H2,1-2H3 |
Clave InChI |
OHDLHOZXSKAVEI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=CCO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


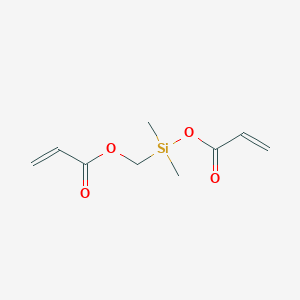

![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
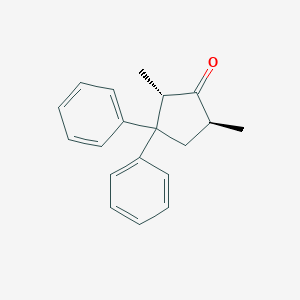
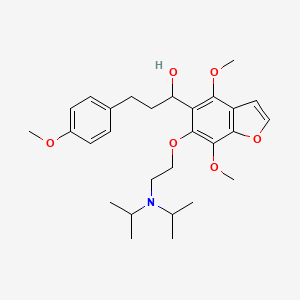
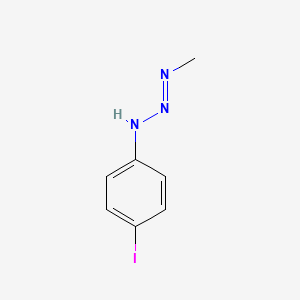
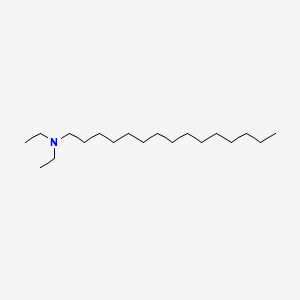
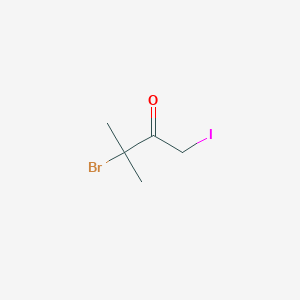
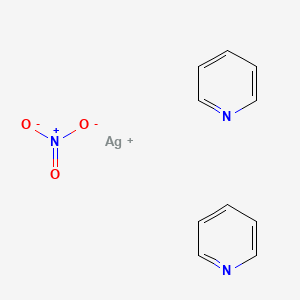
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)



